

Fluorapacin Preclinical Profile: Stability Data

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Compound Focus: Fluorapacin

CAS No.: 869811-23-4

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The following table consolidates the key stability and property data for **Fluorapacin** from the identified preclinical study [1].

Property / Condition	Details / Outcome
IUPAC Name	Bis(4-fluorobenzyl)trisulfide [1]
Degradation Products	Bis(4-fluorobenzyl)disulfide (A) and bis(4-fluorobenzyl)tetrasulfide (B), formed via disproportionation under stress conditions [1]
Photo-stability	Substantial degradation under strong light (4500 Lx \pm 500 Lx) for 10 days; effect more pronounced in the Finished Pharmaceutical Product (FPP) than in the Active Pharmaceutical Ingredient (API) [1]
Acid/Base Stability	Stable in strong acid (1.0M HCl). Degradation accelerated in strong base (1.0M NaOH) [1]
Optimal pH Range	pH 4.0–8.0 (aqueous media, up to 6 hours) [1]
Oxidative Stability	Stable in 30% hydrogen peroxide aqueous solution [1]
Thermal Stability	Stable at elevated temperatures (40°C and 60°C for 10 days); minor color change in FPP under accelerated conditions [1]

Property / Condition	Details / Outcome
Freeze-Thaw Stability	High API recovery (99.57%) after three cycles [1]
Overall Conclusion	"Excellent stability as a potential drug candidate for further clinical development investigation" [1]

Experimental Protocols from Preclinical Studies

Here are the methodologies related to the key stability tests performed on **Fluorapacin**.

Forced Degradation and HPLC Analysis [1]

- **Objective:** To identify degradation products and evaluate stability under various stress conditions.
- **Methodology:**
 - **Disproportionation Stress:** The drug substance was subjected to forced conditions to induce disproportionation. The resulting compounds, bis(4-fluorobenzyl)disulfide and bis(4-fluorobenzyl)tetrasulfide, were synthesized separately for verification.
 - **Stability-Indicating HPLC:** A high-performance liquid chromatography (HPLC) method was developed and validated to separate **Fluorapacin** from its degradation products. This method was used for all quantitative stability evaluations.
 - **Specific Stress Conditions:**
 - **Photostability:** API and FPP were exposed to strong light (4500 Lx ± 500 Lx) for 10 days.
 - **Acid/Base Stability:** Treated with 1.0M HCl and 1.0M NaOH.
 - **Oxidative Stability:** Treated with 30% hydrogen peroxide aqueous solution.
 - **pH Stability:** Studied in aqueous media across a pH range of 2.0–10.0 for up to 6 hours.
 - **Thermal Stability:** Exposed to 40°C and 60°C for 10 days.

Long-Term and Accelerated Stability Testing [1]

- **Objective:** To determine the shelf-life and storage conditions for the API and Finished Pharmaceutical Product (FPP).
- **Methodology:**

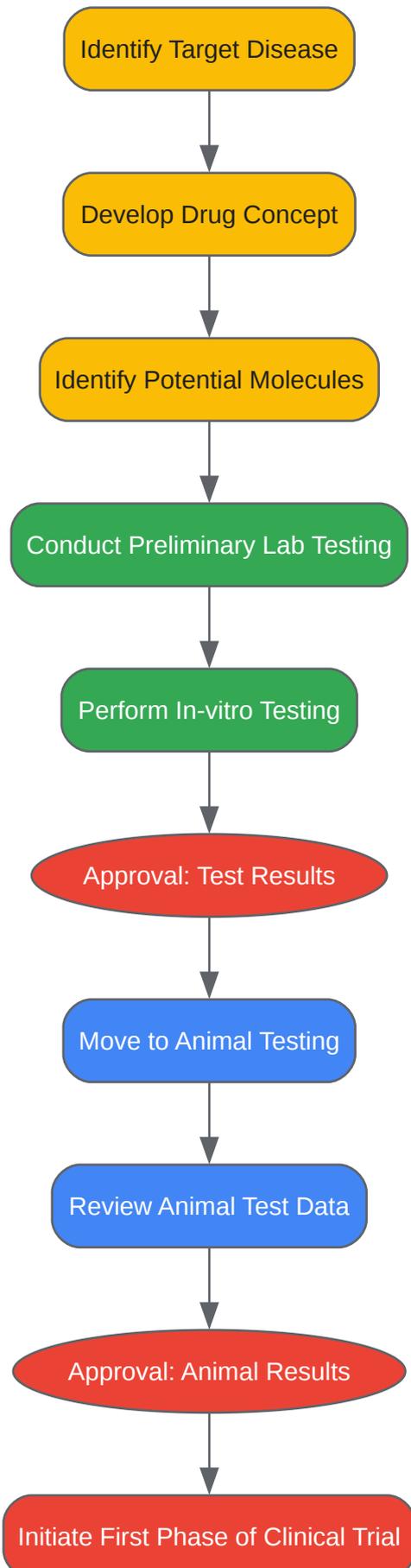
- Samples were stored under **accelerated conditions** ($40\pm 2^{\circ}\text{C}$, $75\pm 5\%$ relative humidity) for 6 months and **long-term conditions** ($25\pm 2^{\circ}\text{C}$, $60\pm 10\%$ relative humidity) for 24 months.
- Samples were protected from light. The recovery of **Fluorapacin** was analyzed using the stability-indicating HPLC method, and physical observations (e.g., color change) were recorded.

Preclinical Research and Drug Development Workflows

While the search results provide specific data on **Fluorapacin's** stability, they do not detail its complete preclinical journey, such as its initial discovery or specific efficacy testing in animal models. The diagrams below outline the general preclinical and development process based on established frameworks [2] [3].

Diagram 1: Preclinical Research Workflow

This flowchart visualizes the early stages of drug development, from concept to the start of clinical trials [2].

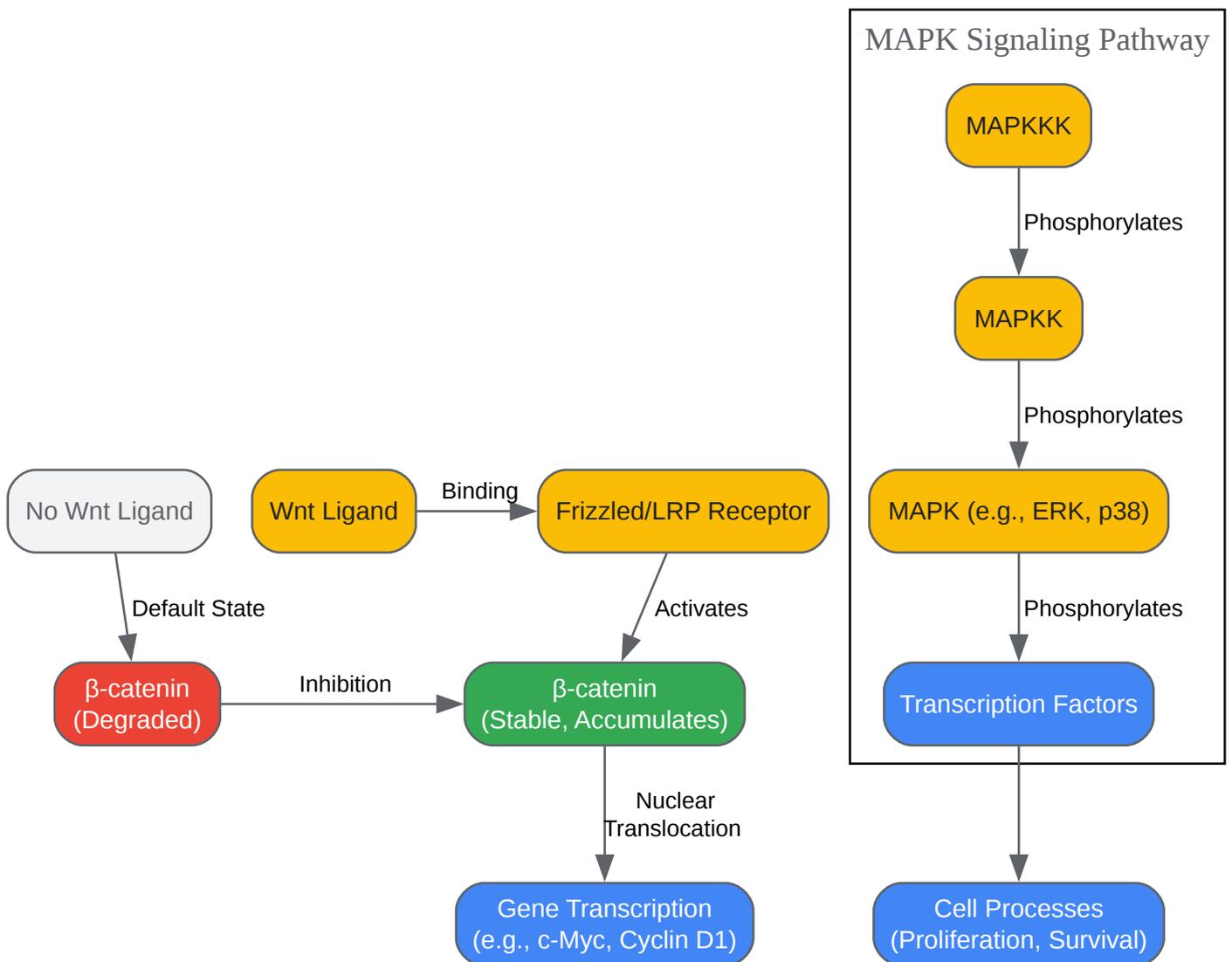


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Preclinical research workflow from concept to clinical trials [2].

Diagram 2: Signaling Pathways in Drug Mechanisms

Many anticancer agents act on specific signaling pathways. **Fluorapacin**'s specific mechanism is not detailed in the search results, but this diagram illustrates two key pathways often dysregulated in cancer [4] [5].



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Generalized signaling pathways (Wnt and MAPK) relevant to cancer drug mechanisms [4] [5].

Knowledge Gaps and Future Research Directions

The available information is a solid foundation, but several areas require further investigation for a complete preclinical profile:

- **Mechanism of Action:** The specific molecular target and anticancer mechanism of **Fluorapacin** are not defined in the search results.
- **In-Vivo Efficacy:** Data on its effectiveness in animal models of cancer is missing.
- **Pharmacokinetics & Toxicology:** Information on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) is not available.

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References

1. Stability studies of anticancer agent bis(4-fluorobenzyl) trisulfide and... [pubmed.ncbi.nlm.nih.gov]
2. Process Flowchart | Process Street Drug Development [process.st]
3. The Drug Process | FDA Development [fda.gov]
4. Wnt- signalling and microRNAs network in carcinogenesis... pathways [molecular-cancer.biomedcentral.com]
5. MAPK signaling - Cusabio pathway [cusabio.com]

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